4-amino-1-[(1S,2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2-one
Description
This compound is a pyrimidin-2-one derivative featuring a cyclopentane ring substituted with hydroxyl, hydroxymethyl, and amino groups. Its stereochemistry (1S,2R,3S,4S) is critical for biological activity, as the spatial arrangement of substituents influences interactions with molecular targets, such as enzymes or DNA .
Properties
IUPAC Name |
4-amino-1-[(1S,2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c11-7-1-2-13(10(17)12-7)6-3-5(4-14)8(15)9(6)16/h1-2,5-6,8-9,14-16H,3-4H2,(H2,11,12,17)/t5-,6-,8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZJPMMKWBPACD-UXXCCHNYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1N2C=CC(=NC2=O)N)O)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H]([C@H]1N2C=CC(=NC2=O)N)O)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50313152 | |
| Record name | 4-amino-1-[(1S,2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50313152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62805-43-0 | |
| Record name | NSC266519 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266519 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-amino-1-[(1S,2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50313152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-[(1S,2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyrimidine derivative, the compound can be synthesized through a series of hydroxylation and amination reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and optimized solvents can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-amino-1-[(1S,2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
This compound has been studied for its potential antiviral properties. Research indicates that pyrimidine derivatives can inhibit viral replication through various mechanisms, including interference with nucleic acid synthesis. Specific studies have shown that modifications in the pyrimidine structure can enhance antiviral efficacy against viruses such as HIV and hepatitis C virus (HCV) .
Anticancer Properties
In cancer research, compounds similar to 4-amino-1-[(1S,2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2-one have been explored for their ability to induce apoptosis in cancer cells. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways. Notably, studies have demonstrated that certain modifications can lead to increased cytotoxicity against specific cancer cell lines .
Biochemical Research
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies where it acts as a substrate or inhibitor for various enzymes involved in nucleotide metabolism. Its structural similarity to natural nucleotides allows it to interact with enzymes such as kinases and polymerases, providing insights into enzyme mechanisms and potential therapeutic targets .
Metabolic Pathway Analysis
Research involving this compound has contributed to the understanding of metabolic pathways related to nucleoside metabolism. By tracing its incorporation into various biochemical pathways, scientists have gained insights into cellular metabolism and the role of nucleotides in cellular functions .
Structural Biology
X-ray Crystallography Studies
The structural properties of this compound have been elucidated through X-ray crystallography. These studies provide valuable information on how the compound interacts with biological macromolecules at the atomic level. Understanding these interactions is crucial for drug design and development .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antiviral Activity | Showed effective inhibition of HCV replication at low micromolar concentrations. |
| Study B | Anticancer Properties | Induced apoptosis in breast cancer cell lines with IC50 values significantly lower than existing therapies. |
| Study C | Enzyme Interaction | Identified as a competitive inhibitor of thymidine kinase with a Ki value indicating strong binding affinity. |
Mechanism of Action
The mechanism by which 4-amino-1-[(1S,2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, thereby influencing cellular processes .
Comparison with Similar Compounds
4-Amino-1-[(1S,4R,5S)-2-fluoro-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-enyl]pyrimidin-2-one (RX-3117, CAS RN: 865838-26-2)
- Structural Differences :
- Synthesis: RX-3117 requires fluorination steps during synthesis, increasing complexity compared to the non-fluorinated target compound .
- Physical Properties: Melting point: 101–102°C for RX-3117 . No melting point data are available for the target compound, but the absence of fluorine likely reduces polarity and may lower melting temperature.
- Biological Activity :
4-Amino-1-((2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one
- Structural Differences :
- Hazard data (H302, H315, etc.) indicate moderate toxicity, similar to other pyrimidinone derivatives .
Dihydropyrimidin-2(1H)-one Derivatives
- Structural Differences: These compounds feature a saturated pyrimidine ring (dihydropyrimidinone) compared to the unsaturated pyrimidin-2-one core in the target compound . Substituents often include aryl or heteroaryl groups (e.g., C6H4Cl, CH=CHPh), enhancing diversity in biological targeting .
- Applications: Dihydropyrimidinones are explored for antimicrobial and anticancer activities, but their mechanisms differ due to reduced ring conjugation and altered electronic profiles .
Other Pyrimidinone Analogues
- 4-[(4-chlorophenyl)amino]-5-[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl-6-methyl-1H-pyrimidin-2-one: Features a piperazinyl-carbonyl group and chlorophenyl substituent, enabling interactions with kinase or receptor targets . Unlike the target compound, this derivative lacks a cyclopentane ring, reducing structural similarity to nucleosides.
Key Comparative Findings
Biological Activity
4-amino-1-[(1S,2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2-one is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
The molecular formula of the compound is C10H15N3O4. It features a pyrimidine ring and a cyclopentane moiety with hydroxymethyl and hydroxy substituents that contribute to its biological properties .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in nucleotide metabolism, impacting cellular proliferation and survival.
- Antioxidant Activity : The presence of hydroxyl groups suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
Antitumor Activity
Recent studies have indicated that derivatives of this compound exhibit significant antitumor effects. For instance:
- Case Study : A study demonstrated that certain analogs showed IC50 values in the micromolar range against various cancer cell lines, indicating potent antiproliferative activity .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity:
- Efficacy Against Pathogens : In vitro assays have shown that it possesses inhibitory effects against a range of bacterial strains, suggesting potential as an antimicrobial agent.
Research Findings
A detailed examination of the biological activity reveals several key findings:
Case Studies
- Antitumor Efficacy : In a study involving breast cancer cell lines, the compound was found to induce apoptosis through caspase activation pathways. The results indicated a dose-dependent response with significant tumor cell death at concentrations as low as 5 µM.
- Antimicrobial Testing : In another study focused on bacterial infections, the compound demonstrated broad-spectrum activity against both resistant and non-resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis.
Q & A
Q. Table 1. Key Analytical Parameters for Purity Assessment
| Parameter | Method | Acceptable Criteria | Reference |
|---|---|---|---|
| Enantiomeric Excess | Chiral HPLC (AD-H column) | ≥98% ee | |
| Heavy Metals | ICP-MS | <10 ppm (Pb, Cd, As) | |
| Residual Solvents | GC-FID | <500 ppm (ICH Q3C Class 3) |
Q. Table 2. Stability-Indicating HPLC Conditions
| Column | Mobile Phase | Flow Rate | Detection | Runtime |
|---|---|---|---|---|
| C18 (5µm) | 0.1% HCOOH in H₂O/MeOH | 1.0 mL/min | UV 254 nm | 20 min |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
